Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17490193
InChI: InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate

CAS No.:

Cat. No.: VC17490193

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate -

Specification

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate
Standard InChI InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1
Standard InChI Key GSRKNJNLGJDQSZ-ZETCQYMHSA-N
Isomeric SMILES CC1=CC=C(O1)[C@H](CC(=O)OC)N
Canonical SMILES CC1=CC=C(O1)C(CC(=O)OC)N

Introduction

Methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate is an organic compound with a specific stereochemistry, indicated by the (3S) configuration. This compound belongs to the class of furan derivatives and is characterized by its unique structural features, including an amino group and a methyl ester moiety attached to a propanoic acid backbone. The presence of the furan ring contributes to its electronic properties, making it of interest in various fields such as medicinal chemistry and materials science.

Synthesis Overview:

  • Starting Materials: The synthesis often begins with appropriate furan derivatives and amino acid precursors.

  • Methodology: Asymmetric synthesis techniques, such as chiral resolution or enantioselective synthesis, are employed to achieve the desired (3S) configuration.

Biological Activity and Applications

While specific biological activities of Methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. The presence of the amino group and the furan ring can contribute to interactions with enzymes and receptors, influencing biological activity.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for further investigation in drug development.

  • Materials Science: Its electronic properties could be exploited in materials science applications.

Comparison with Similar Compounds

Methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate can be compared to other compounds with similar structures, such as (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid, which features a thiophene ring instead of furan. This difference affects their electronic properties and biological activities.

Compound NameMolecular FormulaUnique Features
Methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoateC9H13NO3Furan ring, methyl ester
(3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acidC8H11NO2SThiophene ring, carboxylic acid

Research Findings and Future Directions

Research on Methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate is limited, but its structural similarity to other biologically active compounds suggests potential for further investigation. Future studies could focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry or materials science.

Future Research Directions:

  • Synthesis Optimization: Improving synthesis efficiency and yield.

  • Biological Activity Screening: Investigating interactions with enzymes and receptors.

  • Application Development: Exploring its use in drug development or materials science.

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